molecular formula C17H12ClNO2 B14721238 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione CAS No. 15093-87-5

3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B14721238
CAS No.: 15093-87-5
M. Wt: 297.7 g/mol
InChI Key: MWMAJOGHZCKELR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
  • 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
  • 3-(4-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione

Uniqueness

3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

15093-87-5

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C17H12ClNO2/c1-11-2-8-14(9-3-11)19-16(20)10-15(17(19)21)12-4-6-13(18)7-5-12/h2-10H,1H3

InChI Key

MWMAJOGHZCKELR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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